(5E)-3-(3-nitrobenzyl)-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-3-(3-nitrobenzyl)-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-nitrobenzyl)-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione typically involves the following steps:
Formation of Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of Benzylidene Group: The benzylidene group can be introduced via a condensation reaction with an appropriate aldehyde.
Nitrobenzyl Substitution: The nitrobenzyl group can be introduced through a nucleophilic substitution reaction.
Prop-2-yn-1-yloxy Substitution: This group can be introduced via an etherification reaction using propargyl alcohol.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the prop-2-yn-1-yloxy group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzylidene and nitrobenzyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Products may include oxidized derivatives of the thiazolidine ring.
Reduction: Products may include amine derivatives.
Substitution: Products will vary based on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: Thiazolidinedione derivatives are often studied as catalysts in organic reactions.
Material Science: These compounds can be used in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Thiazolidinedione derivatives are known to inhibit certain enzymes, making them useful in biochemical research.
Medicine
Antidiabetic Agents: Some thiazolidinedione derivatives are used as antidiabetic agents due to their ability to improve insulin sensitivity.
Anticancer Agents: Research is ongoing into the potential anticancer properties of these compounds.
Industry
Pharmaceuticals: Used in the development of new drugs.
Agriculture: Potential use as agrochemicals.
Mechanism of Action
The mechanism of action of (5E)-3-(3-nitrobenzyl)-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione would depend on its specific biological target. Generally, thiazolidinedione derivatives exert their effects by:
Binding to Receptors: Such as peroxisome proliferator-activated receptors (PPARs) in the case of antidiabetic agents.
Inhibiting Enzymes: Such as tyrosine kinases in the case of anticancer agents.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A well-known antidiabetic thiazolidinedione derivative.
Pioglitazone: Another antidiabetic agent with a similar structure.
Uniqueness
(5E)-3-(3-nitrobenzyl)-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other thiazolidinedione derivatives.
Properties
IUPAC Name |
(5E)-3-[(3-nitrophenyl)methyl]-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5S/c1-2-10-27-17-8-6-14(7-9-17)12-18-19(23)21(20(24)28-18)13-15-4-3-5-16(11-15)22(25)26/h1,3-9,11-12H,10,13H2/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDZMNPEPGTZAC-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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